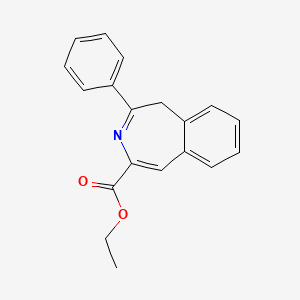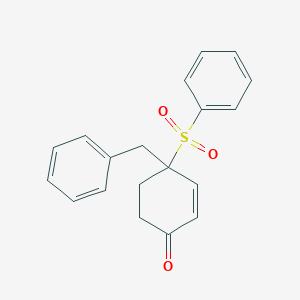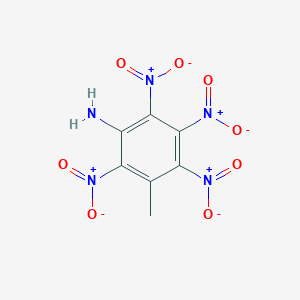
3-Methyl-2,4,5,6-tetranitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2,4,5,6-tetranitroaniline is a nitroaromatic compound known for its explosive properties It is structurally characterized by a benzene ring substituted with a methyl group and four nitro groups at positions 2, 4, 5, and 6
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,4,5,6-tetranitroaniline typically involves the nitration of 3-methylaniline. The process includes the following steps:
Nitration of 3-Methylaniline: This step involves treating 3-methylaniline with a mixture of concentrated nitric acid and sulfuric acid under controlled conditions to introduce nitro groups at the desired positions on the benzene ring.
Purification: The crude product is purified through recrystallization or other suitable methods to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Nitration: Using industrial nitration reactors to handle large volumes of reactants and control the reaction conditions precisely.
Continuous Purification: Implementing continuous purification techniques such as distillation or crystallization to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2,4,5,6-tetranitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other substituents.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Major Products
Reduction Products: The reduction of this compound typically yields 3-methyl-2,4,5,6-tetraaminoaniline.
Substitution Products: Depending on the substituent introduced, various substituted derivatives of this compound can be obtained.
Aplicaciones Científicas De Investigación
3-Methyl-2,4,5,6-tetranitroaniline has several applications in scientific research:
Explosives: Due to its high energy content, it is used in the formulation of explosives and propellants.
Medicinal Chemistry: Derivatives of this compound are studied for their potential antitumor and antimicrobial activities.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2,4,5,6-tetranitroaniline in biological systems involves:
Interaction with Cellular Components: The compound can interact with cellular proteins and enzymes, leading to the disruption of normal cellular functions.
Induction of Apoptosis: Some derivatives of this compound have been shown to induce apoptosis in cancer cells by increasing the ratio of pro-apoptotic to anti-apoptotic proteins.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trinitroaniline:
Uniqueness
3-Methyl-2,4,5,6-tetranitroaniline is unique due to the presence of the methyl group, which can influence its reactivity and physical properties compared to other nitroaromatic compounds
Propiedades
Número CAS |
84432-56-4 |
|---|---|
Fórmula molecular |
C7H5N5O8 |
Peso molecular |
287.14 g/mol |
Nombre IUPAC |
3-methyl-2,4,5,6-tetranitroaniline |
InChI |
InChI=1S/C7H5N5O8/c1-2-4(9(13)14)3(8)6(11(17)18)7(12(19)20)5(2)10(15)16/h8H2,1H3 |
Clave InChI |
RSMOXMUJSCTSGN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


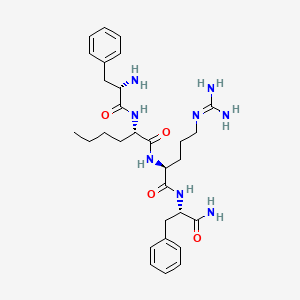

![1,1'-[2-Bromo-2-(4-methylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14420239.png)

![6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14420244.png)


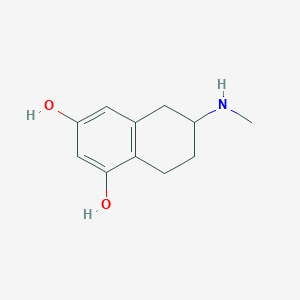
![2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile](/img/structure/B14420263.png)

![4,4'-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14420292.png)
![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-butylbenzoate](/img/structure/B14420301.png)
